![molecular formula C14H34O8Si2 B14122119 Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane CAS No. 70776-52-2](/img/structure/B14122119.png)
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane is an organosilicon compound widely used in various industrial and scientific applications. This compound is known for its ability to act as a silane coupling agent, which helps in improving the adhesion between organic and inorganic materials. It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols and ethers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane typically involves a multi-step process:
Reaction of 3-chloropropyltrimethoxysilane with ethylene glycol: This step involves the reaction of 3-chloropropyltrimethoxysilane with ethylene glycol to form an intermediate product.
Reaction with trimethoxysilane: The intermediate product is then reacted with trimethoxysilane under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound often involves the use of fixed bed reactors and catalysts to optimize the yield and purity of the product. The process is designed to be efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: It can undergo condensation reactions to form siloxane networks, which are essential in the formation of silicone materials.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often performed under controlled temperature and humidity conditions to ensure the formation of stable siloxane bonds.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxane Networks: Formed during condensation reactions, which are crucial in the production of silicone-based materials.
Wissenschaftliche Forschungsanwendungen
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane involves its ability to form strong covalent bonds with both organic and inorganic materials. This is achieved through the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the improved adhesion and stability of the materials treated with this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy-[3-(methylamino)propyl]silane: Another silane coupling agent with similar properties but different functional groups.
(3-Chloropropyl)trimethoxysilane: Used for surface modification and has similar applications.
Uniqueness
Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane is unique due to its specific structure, which allows for enhanced flexibility and reactivity in various applications. Its ability to form stable siloxane networks makes it particularly valuable in the production of high-performance materials .
Eigenschaften
CAS-Nummer |
70776-52-2 |
|---|---|
Molekularformel |
C14H34O8Si2 |
Molekulargewicht |
386.58 g/mol |
IUPAC-Name |
trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane |
InChI |
InChI=1S/C14H34O8Si2/c1-15-23(16-2,17-3)13-7-9-21-11-12-22-10-8-14-24(18-4,19-5)20-6/h7-14H2,1-6H3 |
InChI-Schlüssel |
AQYRHKNCMOCQEV-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCOCCOCCC[Si](OC)(OC)OC)(OC)OC |
Verwandte CAS-Nummern |
70776-52-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


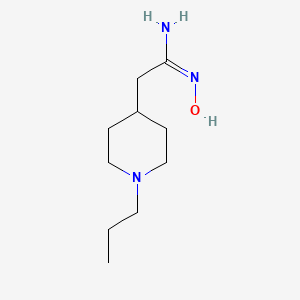
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14122042.png)
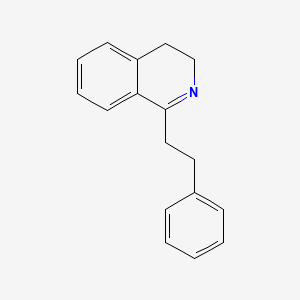
![1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122057.png)
![9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione](/img/structure/B14122059.png)
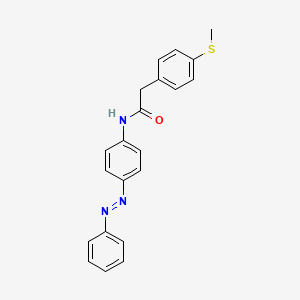
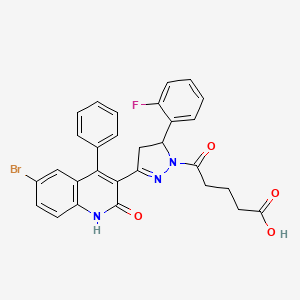

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122111.png)
![(7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14122113.png)
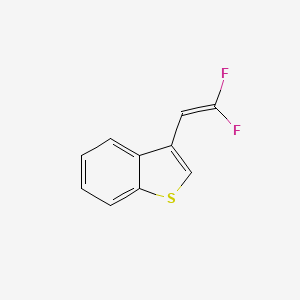
![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
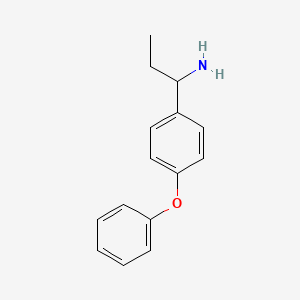
![1,1,1-Trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B14122136.png)
